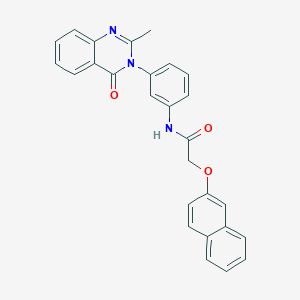

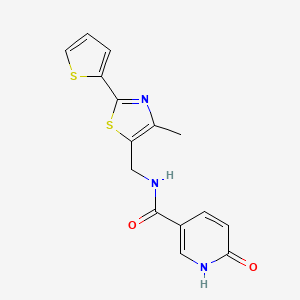

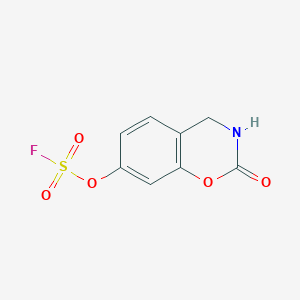

6-hydroxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

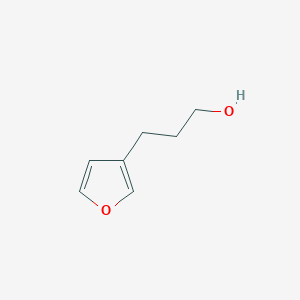

Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . It’s a key component in many biologically active compounds and plays a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiazole, on the other hand, is a heterocyclic compound that contains both sulfur and nitrogen in the ring .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different types of compounds .Chemical Reactions Analysis

The chemical reactions involving thiophene and thiazole derivatives can vary widely depending on the specific compound and conditions. For example, thiophene can undergo reactions such as halogenation, metalation, and oxidation .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The properties of the specific compound “6-hydroxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide” would depend on its exact structure.Applications De Recherche Scientifique

Antioxidant Activity

Thiazole derivatives, including our compound of interest, have been found to exhibit antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health issues such as aging and diseases like cancer.

Analgesic and Anti-inflammatory Activity

Thiazole compounds have shown potential as analgesic and anti-inflammatory agents . This makes them promising candidates for the development of new pain relief and anti-inflammatory drugs.

Antimicrobial and Antifungal Activity

Thiazole derivatives have demonstrated antimicrobial and antifungal properties . This suggests potential applications in the development of new antimicrobial and antifungal agents, which are crucial in the fight against infectious diseases.

Antiviral Activity

Some thiazole compounds have shown antiviral properties . This opens up possibilities for the development of new antiviral drugs, which are particularly important in the current global health context.

Diuretic Activity

Thiazole derivatives have been found to exhibit diuretic activity . Diuretics are drugs that help promote diuresis, the increased production of urine. They are used to treat a variety of conditions, including heart failure, liver cirrhosis, hypertension, and certain kidney diseases.

Anticonvulsant Activity

Thiazole compounds have shown potential as anticonvulsant agents . This suggests possible applications in the treatment of epilepsy and other conditions characterized by excessive and abnormal brain cell activity.

Neuroprotective Activity

Thiazole derivatives have demonstrated neuroprotective properties . This means they could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Antitumor and Cytotoxic Activity

Thiazole compounds have shown antitumor and cytotoxic activities . This suggests potential applications in cancer treatment. For example, one compound demonstrated potent effects on prostate cancer .

Orientations Futures

The future research directions would likely involve further exploration of the biological activities of the compound, as well as optimization of its synthesis. Given the wide range of activities exhibited by thiophene and thiazole derivatives, there could be many potential applications in medicinal chemistry .

Propriétés

IUPAC Name |

N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-6-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S2/c1-9-12(22-15(18-9)11-3-2-6-21-11)8-17-14(20)10-4-5-13(19)16-7-10/h2-7H,8H2,1H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSQIZPCYSZNAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CNC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-hydroxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(diethylsulfamoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2809414.png)

![5-(2-Propan-2-ylpyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2809419.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide](/img/structure/B2809420.png)

![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B2809423.png)